Huratoxin
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Overview
Description
Huratoxin is a naturally occurring compound found in the sap of the Hura crepitans tree, commonly known as the sandbox tree. It is a novel orthoester of a diterpene-hexaol with a 2,4-tetradecadienoic acid. This compound is known for its piscicidal properties, meaning it is toxic to fish .
Preparation Methods
Huratoxin is primarily extracted from the latex of the Hura crepitans tree. The diterpene-polyol obtained by the acid hydrolysis of hexahydrothis compound is converted to an orthoacetate, which plays a crucial role in the structural elucidation of this compound
Chemical Reactions Analysis
Huratoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids and bases for hydrolysis and orthoester formation. The major products formed from these reactions include different derivatives of the diterpene-polyol structure .
Scientific Research Applications
Huratoxin has several scientific research applications. It has been studied for its piscicidal properties, making it useful in controlling fish populations in certain environments . Additionally, this compound has shown potential anti-proliferative activity on colorectal cancer cells, indicating its possible use in cancer research . It has also been compared to other compounds like callicarpone and rotenone for its inhibitory effects on the mitochondrial respiratory chain .
Mechanism of Action
The mechanism of action of huratoxin involves its interaction with protein kinase C isozymes, specifically inhibiting GSK3 and Akt pathways . This inhibition leads to anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment research.
Comparison with Similar Compounds
Huratoxin is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include callicarpone and rotenone, both of which also exhibit inhibitory effects on the mitochondrial respiratory chain . this compound’s specific interaction with protein kinase C isozymes sets it apart from these compounds .
Properties
CAS No. |
33465-16-6 |
---|---|
Molecular Formula |
C34H48O8 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C34H48O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-32-40-27-25-28-31(20-35,39-28)29(37)33(38)24(18-22(4)26(33)36)34(25,42-32)23(5)19-30(27,41-32)21(2)3/h14-18,23-25,27-29,35,37-38H,2,6-13,19-20H2,1,3-5H3/b15-14+,17-16+/t23-,24-,25-,27-,28+,29-,30-,31+,32-,33-,34+/m1/s1 |
InChI Key |
VWGORPXMXKBHER-PAAMMUKASA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
SMILES |
CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Synonyms |
huratoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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